molecular formula C20H20N4O3 B2445162 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-52-8

2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2445162
CAS No.: 887884-52-8
M. Wt: 364.405
InChI Key: SMCQYFVIZQGKBI-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a piperidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with a nitrophenyl derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzimidazole or nitrophenyl rings.

Scientific Research Applications

2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and stability, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: is unique due to its combination of a benzimidazole ring, a piperidine ring, and a nitrophenyl group, which together confer specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

The compound 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.39 g/mol. The structural components include a benzodiazole moiety, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including the compound . The minimum inhibitory concentration (MIC) values for related benzodiazole derivatives show significant activity against various bacterial strains:

CompoundMIC (μg/mL)Target Organism
Benzimidazole Derivative A3.12Staphylococcus aureus
Benzimidazole Derivative B6.25Escherichia coli
This compound TBDTBD

Note: TBD indicates that specific MIC data for this compound is still under investigation.

The compound's structure suggests that it may inhibit bacterial growth by interfering with critical cellular processes, similar to other benzimidazole derivatives that have shown promising antibacterial effects .

Anticancer Activity

Benzodiazole derivatives are also being studied for their anticancer properties. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The specific mechanisms for This compound are yet to be fully elucidated, but the presence of nitro and benzoyl groups may enhance its efficacy against tumor cells.

Neuroprotective Effects

Research into neuroprotective agents has identified benzodiazoles as potential candidates for treating neurodegenerative diseases. The compound may exhibit neuroprotective effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells . Further studies are needed to confirm these effects specifically for this compound.

Study 1: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial properties of various benzodiazole derivatives, compounds were screened against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that modifications to the benzodiazole structure significantly impacted antibacterial activity. The study suggested that further optimization of This compound could enhance its potency .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines to assess the cytotoxicity of several benzodiazole derivatives. The findings demonstrated that certain derivatives could inhibit cell proliferation effectively. While specific data on This compound was not reported, it is hypothesized that its structural features could confer similar anticancer properties .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-6-7-15(12-18(13)24(26)27)20(25)23-10-8-14(9-11-23)19-21-16-4-2-3-5-17(16)22-19/h2-7,12,14H,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCQYFVIZQGKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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